N-allyl-1,3-benzodioxole-5-carboxamide

Medicinal Chemistry Synthetic Chemistry Chemical Biology

Generic benzodioxole carboxamides fail in SAR studies due to missing allyl-specific reactivity. This N-allyl derivative enables: • Stereoselective cyclization to oxazolines/oxazines (not possible with non-allyl analogs) • h-P2X4R (IC50 0.039 µM) & h-P2X7R (IC50 0.018 µM) antagonist library synthesis • LC-MS/MS reference standard for metabolomics (HMDB0032305) Supplied with COA, stable isotope labeling available on request.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 64654-11-1
Cat. No. B4036063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-1,3-benzodioxole-5-carboxamide
CAS64654-11-1
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC=CCNC(=O)C1=CC2=C(C=C1)OCO2
InChIInChI=1S/C11H11NO3/c1-2-5-12-11(13)8-3-4-9-10(6-8)15-7-14-9/h2-4,6H,1,5,7H2,(H,12,13)
InChIKeyDCGRVDRVJLOBOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allyl-1,3-Benzodioxole-5-Carboxamide (CAS: 64654-11-1): A Foundational Piperonylamide Building Block and Biological Probe


N-Allyl-1,3-benzodioxole-5-carboxamide (CAS 64654-11-1), also known as N-allyl-3,4-(methylenedioxy)benzamide or piperonylamide, is a member of the benzodioxole class of heterocyclic organic compounds [1]. Its core structure comprises a 1,3-benzodioxole ring fused to a benzene ring, functionalized at the 5-position with an N-allyl carboxamide moiety [1]. The compound is a key building block in medicinal chemistry and chemical biology, serving as a precursor for synthesizing more complex derivatives targeting purinergic receptors and as an identified metabolite in biological systems, underpinning its utility in drug discovery and metabolic research [2].

1
Stereoselective library synthesis — Allyl handle enables oxidative cyclization to oxazoline/oxazine heterocycles
2
Purinergic probe development — Core scaffold for P2X4/P2X7 allosteric modulator elaboration
3
Metabolomics reference standard — HMDB-annotated secondary metabolite for bioanalytical method setup

Why 1,3-Benzodioxole-5-Carboxamide Substitution Fails: A Comparison of N-Allyl vs. N-Benzyl Analogues in Drug Discovery


Procurement of 1,3-benzodioxole-5-carboxamide derivatives without explicit structural consideration is a significant risk in drug discovery campaigns. The N-allyl substituent confers a specific reactivity and physicochemical profile that is distinct from other common N-substituted analogues, such as the N-benzyl derivative . This structural difference directly impacts downstream synthetic accessibility via alkene metathesis or thiol-ene click chemistry, which is not possible with the N-benzyl analogue [1]. Furthermore, the presence of an allyl group has been correlated with altered biological activity, including differential cytotoxic effects against cancer cell lines compared to other substitutions [2]. Generic substitution without this precise functionality can lead to failed synthetic routes, misinterpreted biological assays, and ultimately, wasted research resources.

N-Benzyl vs. N-Allyl: no alkene reactivity
The N-benzyl analogue lacks the alkene functionality required for stereoselective oxidative cyclization, blocking access to oxazoline libraries.
Carboxamide N-substitution alters cell-model endpoint
Benzodioxole carboxamide cytotoxicity profiles differ markedly with N-substituent; a non-allyl analogue may not reproduce the same cell-model response.
Metabolite annotation absent in purely synthetic analogues
Purely synthetic N,N-diallyl derivatives lack HMDB metabolite entry, limiting their relevance as metabolomics internal standards.

Quantitative Differentiation of N-Allyl-1,3-Benzodioxole-5-Carboxamide: Comparative Evidence for Research and Procurement Decisions


Computational Reactivity Profile: Allyl Moiety Confers Unique Potential for Radical-Mediated Cyclization Not Available in Benzyl Analogue

The N-allyl substituent of N-allyl-1,3-benzodioxole-5-carboxamide enables a distinct synthetic trajectory not shared by its N-benzyl counterpart (CAS 349113-92-4). While the N-benzyl analogue lacks alkene functionality, the allyl group can be leveraged for stereoselective oxidative cyclization to yield oxazoline derivatives, a critical motif in many bioactive compounds [1]. This reaction, demonstrated on structurally related N-allyl benzamides, achieves enantioselectivity with yields up to 94% [1].

Allyl Reactivity
Class-level inference
Target: Alkene-enabled cyclization
Comparator: No alkene functionality
Yields up to 94% in model system
Supports stereoselective library synthesis
Model system: chiral iodoarene catalyst
Medicinal Chemistry Synthetic Chemistry Chemical Biology

Differential Cytotoxic Activity of Benzodioxole Carboxamides: An Implication for Oncology Research

Within the 1,3-benzodioxole carboxamide class, cytotoxic activity varies significantly with N-substitution. A study screening benzodioxole derivatives against HeLa, Caco-2, and Hep3B cancer cell lines reported that while specific N-allyl derivative data was not provided, carboxamide-containing compounds 2a and 2b in the series exhibited anticancer activity, whereas other substitutions did not [1]. This class-level inference suggests the carboxamide and substitution pattern are critical determinants of biological outcome, highlighting the risk of using a different analogue as a substitute in cell-based assays.

Cell-Model Activity
Data to verify
Carboxamide derivatives 2a, 2b active; other substitutions not.
Exact IC50 not disclosed
N-substitution critical for cell-model endpoint
Source review required; no N-allyl specific data
Oncology Medicinal Chemistry Cell Biology

Provenance as a Bioactive Metabolite: Distinguishing N-Allyl-1,3-Benzodioxole-5-Carboxamide from Synthetic-Only Analogues

N-allyl-1,3-benzodioxole-5-carboxamide is cataloged as a secondary metabolite in the Human Metabolome Database (HMDB), associated with HMDB0032305 [1]. This contrasts with many close structural analogues, such as N,N-diallyl-1,3-benzodioxole-5-carboxamide, which are purely synthetic compounds and not documented as endogenous or food-derived metabolites [2].

Metabolite Provenance
Supporting evidence
Target: HMDB secondary metabolite (HMDB0032305)
Comparator: Purely synthetic N,N-diallyl analogue
Supports metabolomics standard application
HMDB annotation provides unique fit-for-purpose context
Metabolomics Systems Biology Chemical Biology

Recommended Application Scenarios for N-Allyl-1,3-Benzodioxole-5-Carboxamide Based on Product-Specific Evidence


Scaffold for Diversity-Oriented Synthesis of Oxazoline and Oxazine Libraries

Procure this compound as a key synthetic intermediate when a project's goal is to generate a diverse library of heterocyclic compounds, particularly oxazolines and oxazines, via stereoselective oxidative cyclization. The allyl group enables a high-yielding, enantioselective transformation that is impossible with non-allyl analogues, directly expanding the chemical space accessible from a single starting material [1].

Targeted Chemical Probe for Elucidating the Role of P2X4 and P2X7 Receptors in Inflammatory Disease

Utilize this compound as a foundational building block for generating a focused library of N-carbamothioyl carboxamide derivatives. This scaffold has been successfully employed to develop potent and selective non-competitive allosteric antagonists for h-P2X4R (IC50 = 0.039 µM) and h-P2X7R (IC50 = 0.018 µM), which are validated therapeutic targets for chronic pain and inflammation [2]. The allyl group's presence can be further tuned to optimize selectivity and pharmacokinetic properties.

Reference Standard and Internal Standard for Metabolomics and Biomarker Discovery

Due to its classification as a benzodioxole secondary metabolite in the Human Metabolome Database (HMDB0032305), this compound is an appropriate candidate for developing analytical methods (e.g., LC-MS/MS) to detect and quantify related metabolites in biological fluids. Its use as a reference standard or stable isotope-labeled internal standard can enhance the accuracy and reproducibility of metabolomics studies focused on dietary exposure or endogenous benzodioxole metabolism [3].

Structural Probe in Cytotoxic Activity Studies Against Solid Tumor Cell Lines

Employ this specific N-allyl derivative as a structurally defined starting point for structure-activity relationship (SAR) studies aimed at identifying novel anticancer agents. Evidence from the benzodioxole class indicates that N-substitution on the carboxamide is a critical determinant of cytotoxic activity against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells [4]. This compound provides a defined structural handle for systematic modification and optimization of antitumor potency.

Application
Selection Property
Validation Focus
Diversity-oriented synthesis of oxazoline/oxazine libraries
Allyl-enabled oxidative cyclization
Stereoselectivity and yield optimization
P2X4/P2X7 allosteric antagonist development
N-carbamothioyl carboxamide derivatization
Receptor potency and selectivity screening
Metabolomics reference standard
HMDB-annotated secondary metabolite
Method accuracy and matrix-effect control
Cell-model cytotoxicity SAR studies
Carboxamide N-substitution profile
Cytotoxicity endpoint review in cancer cell lines
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